Ascididemin

Topoisomerase II Poison DNA Cleavage Specificity Cancer Chemotherapy

Ascididemin is a pentacyclic pyridoacridine alkaloid (C₁₈H₉N₃O, MW 283.28) with a unique, non-redundant multi-target profile: it is a validated Topo II poison with defined DNA cleavage sequence preference, generates ROS-mediated DNA damage independent of enzymatic activity (DTT-dependent), and retains cytotoxicity in cell lines resistant to camptothecin and mitoxantrone (P388CPT5, HL-60/MX2). These attributes cannot be replicated by generic intercalators or standard Topo II poisons, making it an essential chemical biology tool for studying ternary complex formation, oxidative DNA damage repair pathways, and drug-resistant cancer models. Use as a high-potency benchmark (M. tuberculosis MIC 0.35 µM) in medicinal chemistry SAR campaigns targeting the pyridoacridine scaffold to quantify selectivity improvements.

Molecular Formula C18H9N3O
Molecular Weight 283.3 g/mol
CAS No. 114622-04-7
Cat. No. B1665191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscididemin
CAS114622-04-7
SynonymsAscididemin;  Leptoclinidinone;  NSC 675670;  NSC-675670;  NSC675670;  CRL 8274;  CRL-8274;  CRL8274.
Molecular FormulaC18H9N3O
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2
InChIInChI=1S/C18H9N3O/c22-18-12-5-3-8-19-15(12)16-14-11(7-9-20-16)10-4-1-2-6-13(10)21-17(14)18/h1-9H
InChIKeyBTAIBIXHXSXUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ascididemin (CAS 114622-04-7): A Pentacyclic Marine Alkaloid with Polypharmacological Anticancer Potential


Ascididemin is a pentacyclic aromatic alkaloid belonging to the pyridoacridine class, originally isolated from marine ascidians (tunicates) including Didemnum sp. and Cystodytes dellechiajei [1]. Its structure comprises a fused phenanthroline-quinoline system with the molecular formula C18H9N3O and a molecular weight of 283.28 g/mol [2]. It is recognized for its potent, albeit non-selective, cytotoxicity against a broad range of cancer cell lines and its unique, multi-modal mechanism of action involving DNA intercalation, topoisomerase poisoning, and reactive oxygen species (ROS) generation [3].

Why Generic Substitution Fails: The Distinctive Polypharmacology of Ascididemin


The value proposition of Ascididemin in a research setting is not derived from a single, best-in-class parameter, but from its unique combination of multiple, verifiable mechanisms of action. Generic substitution with other DNA intercalators or Topoisomerase II (Topo II) poisons (e.g., etoposide, doxorubicin) would fail to replicate its specific biological fingerprint: (1) a Topo II poisoning profile with a distinct DNA cleavage sequence preference, (2) a proven capacity for Topo II-independent DNA cleavage via ROS generation, and (3) a unique cytotoxicity profile demonstrating activity in cell lines resistant to established agents like camptothecin and mitoxantrone [1] [2] [3]. These are not class-wide properties; they are specific, quantitatively defined attributes of this particular alkaloid.

Quantitative Differentiation of Ascididemin from Comparators: A Data-Driven Guide


Differential Topoisomerase II Poisoning: Sequence-Specific DNA Cleavage vs. Etoposide

Ascididemin functions as a conventional topoisomerase II poison, but with a crucial difference in its mechanism compared to the established chemotherapeutic agent etoposide [1]. Relaxation assays using supercoiled DNA demonstrated that Ascididemin stimulates double-stranded DNA cleavage by Topo II, with the cleavage pattern showing a strong preference for a cytosine (C) at the -1 position relative to the cleavage site [1]. This is the same sequence preference observed for etoposide, a key clinical Topo II poison [1]. However, Ascididemin's effect on Topoisomerase I was 'considerably weaker' than that of the specific Topo I poison camptothecin, indicating its primary poisoning activity is directed at Topo II [1].

Topoisomerase II Poison DNA Cleavage Specificity Cancer Chemotherapy

ROS-Mediated DNA Cleavage: A Thiol-Dependent, Topoisomerase-Independent Mechanism

Beyond its activity as a Topo II poison, Ascididemin possesses a unique and quantitatively defined ability to induce DNA cleavage independently of any topoisomerase enzyme. An in vitro assay revealed its concentration-dependent ability to cleave DNA, with dithiothreitol (DTT) identified as the sole requirement for maximal activity [1]. This mechanism was attributed to the generation of reactive oxygen species (ROS) facilitated by direct reduction of its iminoquinone moiety [1]. This is not a class-wide property of all Topo II poisons or DNA intercalators; it is a specific feature of Ascididemin's chemical structure.

Reactive Oxygen Species (ROS) DNA Damage Metal Chelation Iminoquinone

Unique Cytotoxicity Profile: Differential Activity in Drug-Resistant Leukemia Cells

The cytotoxic profile of Ascididemin is distinctive and cannot be predicted by its Topo II poisoning activity alone. In a direct comparison, Ascididemin was found to be 'even less toxic to P388 leukemia cells than to P388CPT5 cells resistant to camptothecin,' a Topo I inhibitor [1]. Furthermore, it was 'equally toxic to HL-60 leukemia cells sensitive or resistant to mitoxantrone,' a Topo II poison [1]. This suggests a mechanism of cell death that operates independently of, or circumvents, the common resistance pathways associated with these established chemotherapeutics. Cell cycle analysis further linked Ascididemin treatment to a loss of G1 phase cells and an increase in the sub-G1 (apoptotic) population [1].

Cytotoxicity Drug Resistance Leukemia Camptothecin Mitoxantrone

Divergent G-Quadruplex Stabilization and Telomerase Inhibition vs. Meridine

A direct comparison with the closely related marine pyridoacridine alkaloid Meridine reveals a significant and quantifiable divergence in their biological activities. While both compounds bind to and stabilize G-quadruplex DNA structures, Meridine is a substantially more potent ligand and telomerase inhibitor than Ascididemin. In a standard TRAP assay, Meridine inhibited telomerase with an IC50 of 11 μM, whereas Ascididemin exhibited an IC50 of >80 μM [1]. This nearly 8-fold difference in potency highlights that small structural variations within this alkaloid class lead to major functional differences in a key anticancer target pathway.

G-quadruplex Telomerase Inhibition DNA Binding Anticancer Target

Scalable Total Synthesis: A 6-Step Route with 45% Overall Yield

Procurement of natural products is often hindered by low isolation yields and supply chain limitations. A key differentiator for Ascididemin is the existence of a well-defined, convergent, and scalable total synthesis route. A 2012 report describes a total synthesis that proceeds in just 6 steps from the commercially available starting material 2′-fluoroacetophenone, achieving an impressive 45% overall yield [1]. This high-yielding, concise synthetic route directly addresses supply constraints and enables cost-effective access to the compound and its derivatives for large-scale biological studies or medicinal chemistry campaigns.

Total Synthesis Scalability Medicinal Chemistry Process Chemistry

Antimycobacterial Activity: Potent but Non-Selective, a Defined SAR Starting Point

Ascididemin exhibits potent in vitro activity against Mycobacterium tuberculosis (Mtb) with a reported Minimum Inhibitory Concentration (MIC) of 0.35 μM [1]. This potency is comparable to many front-line anti-TB agents. However, its utility as a direct therapeutic is limited by its significant cytotoxicity, reflected in an IC50 of <0.14 μM against mammalian cells [1]. This narrow therapeutic window (selectivity index < 1) defines Ascididemin as a critical starting point for Structure-Activity Relationship (SAR) studies. It validates the pyridoacridine scaffold as a privileged structure for anti-TB drug discovery, and subsequent medicinal chemistry efforts have successfully generated analogues with improved selectivity (e.g., compounds 21 and 24 with MIC 2.0 μM against Mtb H37Rv and IC50 > 25 μM against Vero and P388 cells) [1].

Antitubercular Mycobacterium tuberculosis Antibacterial Structure-Activity Relationship (SAR)

High-Impact Research Applications for Ascididemin Based on Quantitative Evidence


A Validated Topoisomerase II Probe for Mechanistic Studies

Ascididemin is a validated Topo II poison with a defined DNA cleavage sequence preference, making it a precise tool for biochemical studies. Use it to investigate the molecular details of Topo II-DNA-drug ternary complex formation, to map Topo II cleavage sites on specific gene sequences, or as a reference standard in assays designed to discover novel Topo II inhibitors [1].

A Multimodal Tool for Studying Oxidative DNA Damage and Repair

Leverage its unique, DTT-dependent DNA cleavage activity to create a controlled system for generating ROS-mediated DNA damage independent of enzymatic activity. This application is ideal for studying cellular responses to oxidative stress, DNA repair pathways (particularly in repair-deficient cell lines), and screening for modulators of ROS-induced cytotoxicity [1].

A Benchmark Compound for Anti-Tuberculosis Drug Discovery SAR

Use Ascididemin as the essential, high-potency/low-selectivity benchmark in medicinal chemistry campaigns focused on the pyridoacridine scaffold. Its well-defined activity against M. tuberculosis (MIC = 0.35 μM) and host cells (IC50 < 0.14 μM) provides a quantitative baseline for assessing the potency and, critically, the selectivity improvements of new synthetic analogues [1].

Investigating Non-Canonical Cell Death in Drug-Resistant Leukemia

Employ Ascididemin as a tool compound to study cell death mechanisms that operate independently of, or circumvent, resistance to standard chemotherapeutics like camptothecin and mitoxantrone. Its unique cytotoxicity profile in resistant cell lines (P388CPT5, HL-60/MX2) makes it a valuable probe for uncovering new pathways of apoptosis induction and for validating novel targets in drug-resistant cancer models [1].

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